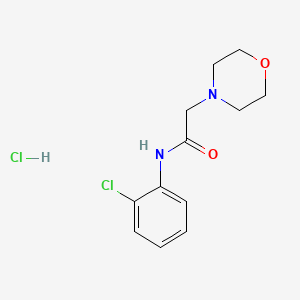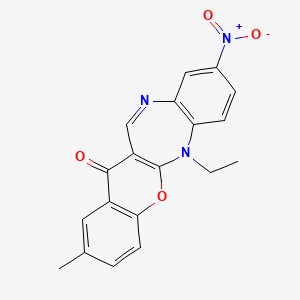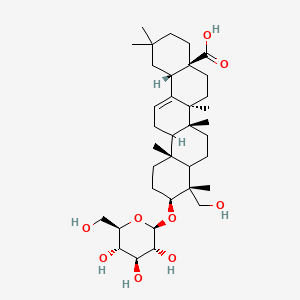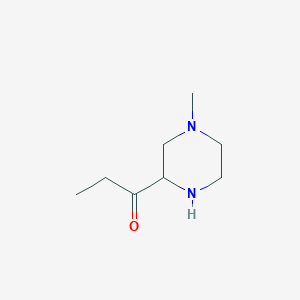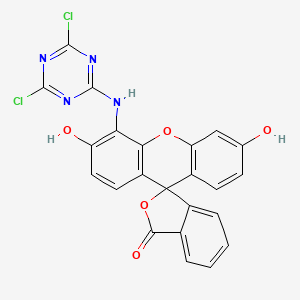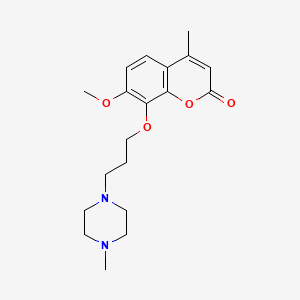
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a piperazinyl propoxy side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy and methyl groups. The piperazinyl propoxy side chain is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as anhydrous potassium carbonate, and solvents like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as azides or halides .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Methylumbelliferone: Similar in structure but with different functional groups, leading to distinct biological activities.
Trans-Dehydroosthol: Another benzopyran derivative with unique substituents that confer different properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- apart is its combination of functional groups, which contribute to its unique chemical reactivity and biological activity. The presence of the piperazinyl propoxy side chain, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
148727-12-2 |
|---|---|
Fórmula molecular |
C19H26N2O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
7-methoxy-4-methyl-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C19H26N2O4/c1-14-13-17(22)25-18-15(14)5-6-16(23-3)19(18)24-12-4-7-21-10-8-20(2)9-11-21/h5-6,13H,4,7-12H2,1-3H3 |
Clave InChI |
CGJFUXKXMRUYQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2OCCCN3CCN(CC3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


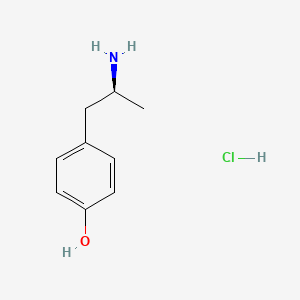
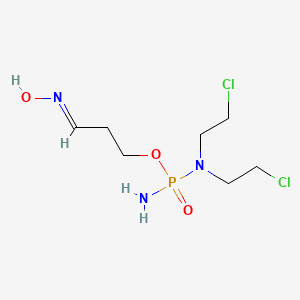
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)

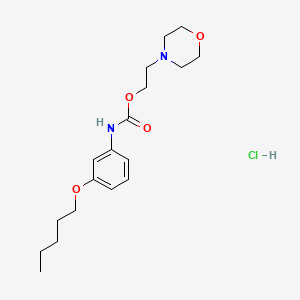
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
